1-Imino-1l6-thiepane 1-oxide hydrochloride
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Overview
Description
1-Imino-1l6-thiepane 1-oxide hydrochloride is a chemical compound with the molecular formula C3H7NOS It is a heterocyclic compound containing sulfur and nitrogen atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-Imino-1l6-thiepane 1-oxide hydrochloride involves several steps. One common method includes the reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethylene in the presence of trimethylamine and aromatic aldehyde in a mixture of water and ethanol. This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Imino-1l6-thiepane 1-oxide hydrochloride undergoes various chemical reactions, including:
Reduction: Reductive deoxygenation can be performed to obtain specific products with desired configurations.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include IBX for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Imino-1l6-thiepane 1-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Imino-1l6-thiepane 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and processes, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
1-Imino-1l6-thiepane 1-oxide hydrochloride can be compared with other similar compounds, such as imino-disaccharides and imino-oligosaccharides. These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of sulfur and nitrogen atoms in this compound sets it apart from other imino compounds, providing distinct chemical and biological properties .
Similar compounds include:
- Imino-disaccharides
- Imino-oligosaccharides
- Thiazolidine derivatives
Properties
IUPAC Name |
1-iminothiepane 1-oxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c7-9(8)5-3-1-2-4-6-9;/h7H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWZXGBNRWDXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCS(=N)(=O)CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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